

what is the full name of FICZ

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Compound of Interest

Compound Name: FICZ

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An In-depth Technical Guide to 6-Formylindolo[3,2-b]carbazole (**FICZ**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo[3,2-b]carbazole, commonly known as **FICZ**, is a tryptophan-derived endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).^{[1][2][3][4][5]} With an exceptionally high binding affinity, **FICZ** is a potent agonist of the AHR, a transcription factor involved in a myriad of physiological and toxicological processes.^{[6][7][8][9][10][11][12]} This document provides a comprehensive technical overview of **FICZ**, including its physicochemical properties, mechanism of action, and detailed experimental protocols. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visualized.

Physicochemical Properties and Identification

FICZ is a heterocyclic aromatic compound that was first identified as a photooxidation product of the amino acid tryptophan.^{[2][5]} Its identity has been confirmed through various analytical techniques, and it is recognized as a key endogenous signaling molecule.

Property	Value	Reference
Full Chemical Name	6-Formylindolo[3,2-b]carbazole	[2]
Preferred IUPAC Name	5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde	[2]
Molecular Formula	C ₁₉ H ₁₂ N ₂ O	[2][3][4][12][13]
Molecular Weight	284.31 g/mol	[3][4][12][13]
CAS Number	172922-91-7	[3][4][12][13][14]
Appearance	White to off-white powder	[3]
Solubility	Soluble in DMSO	[3][10][14]

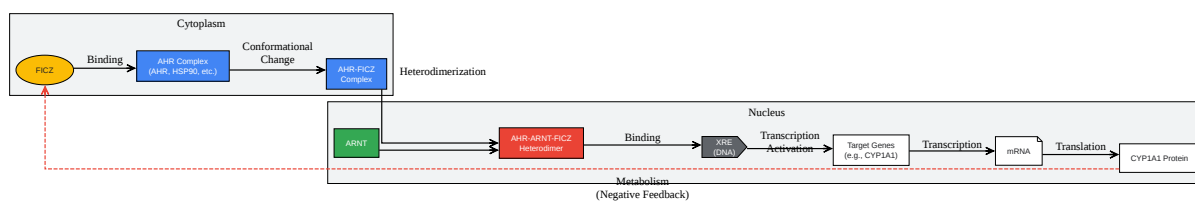
Core Mechanism of Action: AHR Signaling

FICZ exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). The canonical AHR signaling pathway is a well-characterized mechanism by which cells respond to a variety of small molecule ligands.

Canonical AHR Signaling Pathway

Upon entering the cell, **FICZ** binds to the cytosolic AHR, which is part of a protein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR heterodimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[7]

One of the most well-studied target genes of the AHR is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme.[2] This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds, including **FICZ** itself. This creates a negative feedback loop where **FICZ** induces its own metabolism, leading to a transient activation of the AHR pathway.[2][9]



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Caption: Canonical AHR signaling pathway activated by **FICZ**.

Quantitative Data

The potency of **FICZ** as an AHR agonist has been quantified in various experimental systems.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd)	70 pM	-	[8][10][11]
EC ₅₀ (CYP1A1 induction)	0.016 nM (at 3h)	Chicken Embryo Hepatocytes (CEH)	[8]
0.80 nM (at 8h)	Chicken Embryo Hepatocytes (CEH)	[8]	
11 nM (at 24h)	Chicken Embryo Hepatocytes (CEH)	[8]	
LC ₅₀	~14,000 nM	Chicken Embryo Hepatocytes (CEH)	[8]
Ki (CYP1A1)	15.4 µM	-	[13]
Ki (CYP1A2)	3.9 µM	-	[13]
Ki (CYP1B1)	13.3 µM	-	[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research involving **FICZ**.

In Vitro Cell Culture and Treatment

This protocol describes a general procedure for treating adherent cell lines with **FICZ** to assess AHR activation.

Materials:

- Adherent cells (e.g., HaCaT keratinocytes, HepG2 hepatoma cells)
- Complete cell culture medium
- **FICZ** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)

- Multi-well cell culture plates

Procedure:

- **Cell Seeding:** Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1×10^4 cells/well for an 8-well slide). Culture for 24-48 hours to allow for attachment and recovery.[\[6\]](#)
- **FICZ Preparation:** Prepare working solutions of **FICZ** by diluting the stock solution in complete cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the **FICZ**-containing medium or the vehicle control medium.
- **Incubation:** Incubate the cells for the desired period (e.g., 1, 3, 8, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).[\[6\]](#)[\[8\]](#)
- **Downstream Analysis:** Following incubation, cells can be harvested for various analyses, such as RNA extraction for gene expression analysis (e.g., qRT-PCR for CYP1A1), protein extraction for western blotting (e.g., for AHR or CYP1A1 protein levels), or fixed for immunocytochemistry.[\[6\]](#)[\[15\]](#)

In Vivo Administration in Mice

This protocol outlines a method for the intraperitoneal administration of **FICZ** to mice to study its systemic effects.

Materials:

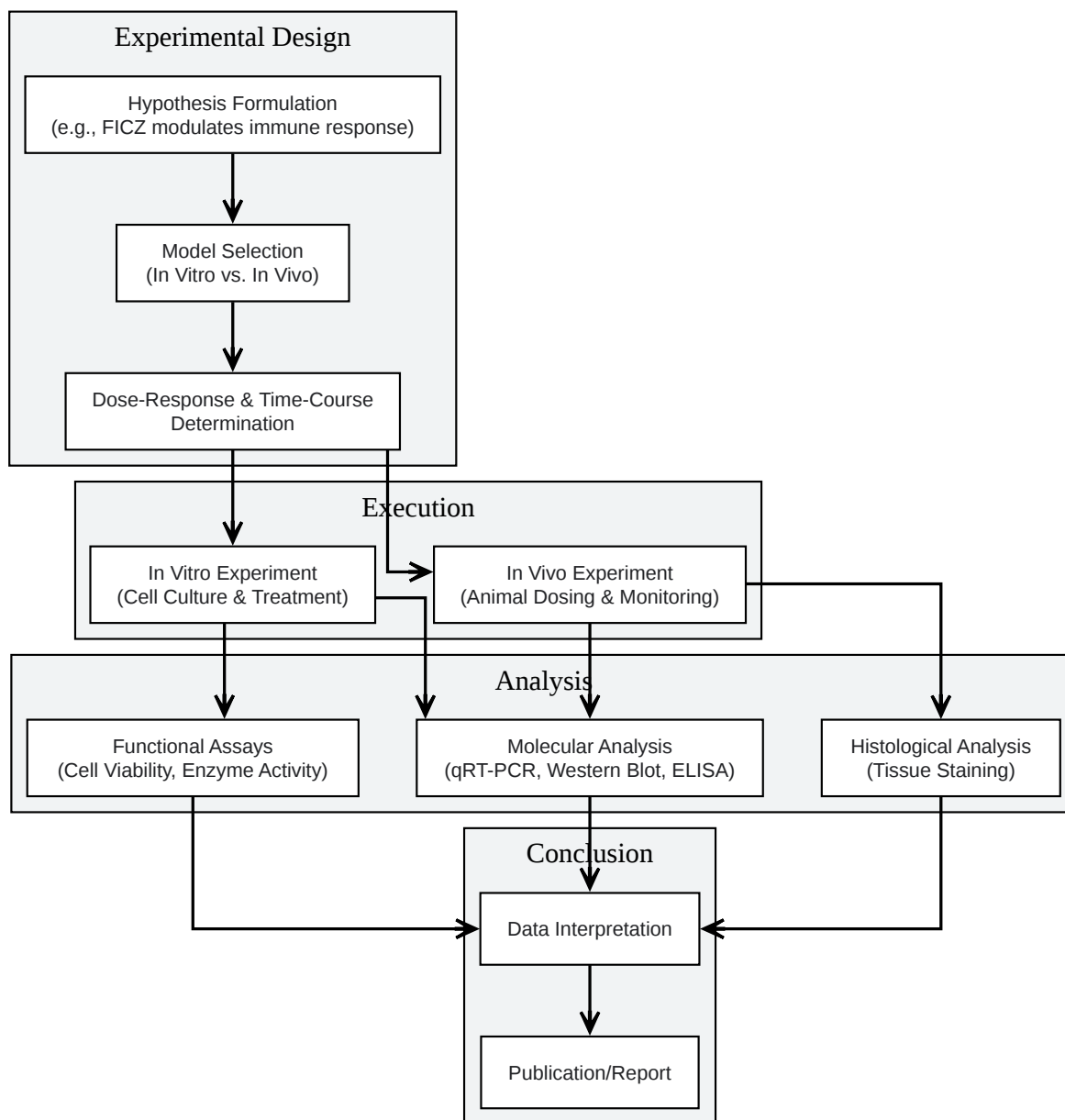
- **FICZ**
- Corn oil (or other suitable vehicle)
- Mice (specify strain, age, and sex)
- Syringes and needles for intraperitoneal injection

Procedure:

- **FICZ** Solution Preparation: Dissolve **FICZ** in corn oil to the desired concentration (e.g., 10 mg/mL).^{[16][17]} Complete dissolution may require vortexing.^{[16][17]} It is recommended to use a freshly prepared solution.^{[16][17]}
- Animal Handling: Acclimatize mice to the experimental conditions. Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
- Injection: Administer the **FICZ** solution or vehicle control (corn oil) via intraperitoneal injection. The volume should be appropriate for the size of the mouse (e.g., 200 μ L for a 2 mg dose).^[16]
- Post-Treatment Monitoring and Sample Collection: Monitor the animals for any adverse effects. At specified time points post-injection (e.g., 12 hours), collect blood and/or tissues for analysis.^{[16][17]} For instance, blood can be processed to serum to measure cytokine levels, and tissues can be harvested for gene expression or histological analysis.^{[7][16][17]}

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of **FICZ**.



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Caption: A typical experimental workflow for studying **FICZ**.

Conclusion

6-Formylindolo[3,2-b]carbazole is a pivotal endogenous signaling molecule that acts as a high-affinity agonist for the Aryl Hydrocarbon Receptor. Its transient activation of the AHR pathway, coupled with its rapid metabolic clearance, suggests a finely tuned regulatory role in various biological processes. The information and protocols provided in this guide are intended to facilitate further research into the multifaceted functions of **FICZ** in health and disease.

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